7-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one;hydrochloride
Description
7-Fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one;hydrochloride is a heterocyclic compound featuring an isoindol-1-one core substituted with a fluorine atom at position 7 and a pyrrolidin-3-yl group at position 2. The hydrochloride salt enhances its aqueous solubility, a common strategy for improving bioavailability in pharmaceutical contexts . The molecular formula is estimated as C₁₂H₁₂FN₂O·HCl, with a molecular weight of ~255.5 g/mol.
Properties
Molecular Formula |
C12H14ClFN2O |
|---|---|
Molecular Weight |
256.70 g/mol |
IUPAC Name |
7-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-10-3-1-2-8-7-15(12(16)11(8)10)9-4-5-14-6-9;/h1-3,9,14H,4-7H2;1H |
InChI Key |
FVURYUNLMVVKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CC3=C(C2=O)C(=CC=C3)F.Cl |
Origin of Product |
United States |
Preparation Methods
Strategic Retrosynthetic Analysis
The synthesis of 7-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one hydrochloride can be approached through several retrosynthetic disconnections, with the main synthetic challenges being:
- Construction of the isoindolinone core
- Introduction of the fluorine at the 7-position
- Attachment of the pyrrolidine moiety with correct stereochemistry
- Formation of the hydrochloride salt
Key Starting Materials
Based on established methodologies for similar compounds, typical starting materials include:
- 7-Fluorophthalic anhydride or 7-fluorophthalic acid derivatives
- 3-Aminopyrrolidine with appropriate protecting groups
- Alternative approach: 7-Fluoro-2-iodobenzamide derivatives and pyrrolidin-3-yl precursors
Multi-Step Synthetic Pathway
Synthetic Route via Phthalic Anhydride Derivatives
This approach, extrapolated from similar isoindolinone syntheses, involves a multi-step sequence starting from fluorinated phthalic anhydride:
Step 1: Formation of the Imide Intermediate
- React 7-fluorophthalic anhydride with protected 3-aminopyrrolidine (e.g., N-Boc-3-aminopyrrolidine)
- Conditions: DMF, 120-140°C, 8-12 hours
- Expected yield: 70-85%
Step 2: Selective Reduction
- Reduce one carbonyl using sodium borohydride in methanol/THF
- Conditions: 0-5°C, 2-4 hours
- Expected yield: 65-75%
Step 3: Deprotection
- Remove the Boc-protecting group using trifluoroacetic acid in dichloromethane
- Conditions: Room temperature, 2-3 hours
- Expected yield: 85-95%
Step 4: Salt Formation
- Treat the free base with HCl in ethyl acetate or diethyl ether
- Conditions: 0-5°C, 1-2 hours
- Expected yield: 90-95%
Copper-Catalyzed Cyclization Approach
Based on the methodology outlined in search result, a copper-catalyzed cyclization reaction can be adapted:
Step 1: Preparation of Ugi Adduct
- React 7-fluoro-2-iodobenzamide with appropriate aldehydes, isocyanides, and pyrrolidine derivatives
- Conditions: MeOH, room temperature, 24-48 hours
Step 2: Copper-Catalyzed Cyclization
- Cyclize the Ugi adduct using CuBr as catalyst
- Conditions: DMSO, Cs₂CO₃, 90°C, 16 hours
- Expected yield: 65-80%
The optimized conditions from the model reaction system are summarized in Table 1:
| Parameter | Optimized Condition |
|---|---|
| Catalyst | CuBr (10 mol%) |
| Base | Cs₂CO₃ (2 equiv) |
| Solvent | DMSO (dry) |
| Temperature | 90°C |
| Reaction Time | 16 hours |
| Expected Yield | 65-80% |
Mechanochemical Synthesis Approach
Drawing from the sustainable synthesis described in result, a mechanochemical approach can be developed:
Step 1: Ball Milling Reaction
- Combine fluorinated precursors with pyrrolidine derivatives in a ball mill
- Add liquid assistants such as 2-propanol (η = 0.1-0.15 μL/mg)
- Conditions: 35 mL PTFE jar, stainless steel ball (ϕ = 1.5 cm)
- Milling time: 60-70 minutes
Step 2: Purification and Salt Formation
- Dissolve crude product in ethyl acetate
- Wash with aqueous KHSO₄ solution (pH = 3.5)
- Dry over Na₂SO₄ and concentrate
- Form hydrochloride salt with HCl in ethyl acetate
Optimized Stereoselective Synthesis
Synthesis of (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one Hydrochloride
For the (S)-isomer, a stereoselective approach using chiral starting materials or catalysts is required:
Step 1: Amination Reaction
- React 7-fluoroisoindoline-1-one with (S)-pyrrolidin-3-amine under basic conditions
- Conditions: K₂CO₃, DMF, 80°C, 12-18 hours
- Expected yield: 70-85%
Step 2: Salt Formation
- Treatment with HCl in EtOAc to precipitate the hydrochloride salt
- Conditions: 0-5°C, 1-2 hours
- Expected yield: 90-95%
Critical process parameters that affect yield and stereoselectivity include:
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 70-90°C |
| Base Equivalents | 1.5-2.5 eq |
| Reaction Time | 12-18 h |
| Solvent Purity | Anhydrous conditions preferred |
Synthesis of (R)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one Hydrochloride
The (R)-isomer synthesis follows a similar pathway but uses (R)-pyrrolidin-3-amine as the key chiral building block:
Step 1: Amination
- React 7-fluoroisoindoline-1-one with (R)-pyrrolidin-3-amine
- Conditions: Similar to the (S)-isomer synthesis
- Expected yield: 70-85%
Step 2: Salt Formation
- Identical to the procedure for the (S)-isomer
- Expected yield: 90-95%
Alternative Synthetic Approaches
Palladium-Catalyzed Carbonylation
This approach involves palladium-catalyzed carbonylation of 2-iodo-4-fluoroaniline derivatives:
Step 1: N-Alkylation
- Alkylate 2-iodo-4-fluoroaniline with a protected pyrrolidin-3-yl halide
- Conditions: K₂CO₃, DMF, 60-80°C, 8-12 hours
Step 2: Carbonylation
- Perform Pd-catalyzed carbonylation under CO atmosphere
- Conditions: Pd(OAc)₂, PPh₃, CO (1-5 atm), DMF, 80-100°C, 6-12 hours
Step 3: Deprotection and Salt Formation
- Standard deprotection conditions followed by HCl treatment
One-Pot Synthesis via Multi-Component Reaction
Based on the methodology in result, a one-pot approach might be feasible:
Step 1: Multi-Component Reaction
- Combine appropriate fluorinated precursors with pyrrolidine derivatives
- Catalysis by InCl₃ (20 mol%)
- Conditions: 50% EtOH, ultrasound irradiation, 40°C, 20 minutes
- Expected yield: 80-95% for similar heterocyclic compounds
Purification and Analytical Characterization
Purification Strategies
Multiple purification techniques can be employed depending on the synthetic route:
Column Chromatography
- Stationary phase: Silica gel
- Mobile phase: Dichloromethane/methanol gradient (98:2 to 90:10)
Recrystallization
- Solvent system: Ethanol or isopropanol/water
- Temperature gradient: 60°C to room temperature
Salt Formation and Precipitation
- Addition of HCl in ethyl acetate to precipitate pure hydrochloride salt
- Filtration and washing with cold ethyl acetate
Analytical Characterization
The following analytical methods can be used to confirm identity and purity:
NMR Spectroscopy
- ¹H NMR (500 MHz, CDCl₃/DMSO-d₆)
- ¹³C NMR (126 MHz, CDCl₃/DMSO-d₆)
- ¹⁹F NMR to confirm fluorine position
Mass Spectrometry
- HRMS (ESI-TOF): [M+H]⁺ calculated for C₁₂H₁₄FN₂O: 221.1090
- UPLC/MS for purity assessment (>95% purity target)
Infrared Spectroscopy
- Characteristic bands for C=O, C-F, and N-H stretching
X-ray Crystallography
- For absolute confirmation of three-dimensional structure and stereochemistry
Scale-Up Considerations and Process Optimization
Critical Process Parameters
For industrial-scale production, several parameters require optimization:
| Parameter | Small Scale | Large Scale | Critical Quality Impact |
|---|---|---|---|
| Reaction Temperature | 80-90°C | 75-85°C (tighter control) | Stereoselectivity, impurity profile |
| Reaction Time | 16-18 hours | 14-16 hours (optimized) | Cost, impurity formation |
| Catalyst Loading | 10 mol% | 5-7 mol% (optimized) | Cost, metal residues |
| Solvent Volume | 10-15 mL/g | 5-8 mL/g (concentrated) | Environmental impact, cost |
| Purification Method | Column chromatography | Crystallization | Scalability, solvent usage |
Chemical Reactions Analysis
Structural Features and Reactivity
The compound consists of:
-
A fluorinated isoindolinone core (7-fluoro-3H-isoindol-1-one).
-
A pyrrolidine ring attached at position 2.
-
A hydrochloride salt (enhancing solubility and stability).
Key reactive sites include:
-
Fluorine atom at position 7 (potential for nucleophilic substitution).
-
Isoindolinone carbonyl group (susceptible to reduction or nucleophilic attack).
-
Pyrrolidine nitrogen (possible protonation or alkylation).
Nucleophilic Substitution at the Fluorine Position
Fluorine’s electronegativity and position on the aromatic ring make it a candidate for displacement by nucleophiles (e.g., amines, alkoxides). This could yield derivatives with modified substituents:
Reduction of the Isoindolinone Carbonyl
The ketone group in the isoindolinone may undergo reduction to form a secondary alcohol:
Functionalization of the Pyrrolidine Ring
The pyrrolidine’s tertiary amine can participate in:
-
Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.
-
Acylation : Formation of amides using acyl chlorides.
Comparative Analysis with Structural Analogs
Synthetic Pathways (Inferred)
While explicit synthesis details are unavailable, the compound’s preparation likely involves:
-
Cyclization : Formation of the isoindolinone core from precursors like phthalimides.
-
Fluorination : Introduction of fluorine via electrophilic aromatic substitution or halogen exchange.
-
Pyrrolidine Attachment : Coupling via reductive amination or nucleophilic substitution.
Data Limitations
The provided sources ( , , ) focus on structural and pharmacological properties rather than reaction mechanisms. For example:
-
PubChem entries ( , ) detail molecular formulas and stereochemistry but omit reaction data .
-
Patent WO2017214367A1 ( ) discusses menin-MLL inhibitors but does not address the target compound’s reactivity .
Research Recommendations
Further studies should explore:
-
Kinetic Studies : Reaction rates under varying conditions (temperature, catalysts).
-
Byproduct Analysis : Identification of intermediates in substitution/reduction pathways.
-
Computational Modeling : Predicting reactivity using DFT or molecular dynamics.
Scientific Research Applications
7-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one;hydrochloride is a synthetic compound with the molecular formula and a molecular weight of approximately 256.71 g/mol. It features a unique isoindole structure, a bicyclic compound that includes an isoindole moiety and a pyrrolidine ring. The fluorine atom at the 7-position enhances its biological activity and pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Potential Applications
This compound has several potential applications:
- Pharmaceutical research It can be used as an intermediate in synthesizing various drug candidates.
- Agrochemicals : This compound can be a building block for creating new agrochemicals.
- Material science : It can be explored for the synthesis of novel materials with unique properties.
Biological Activities
Research indicates that this compound exhibits notable biological activities:
- Binding affinity with various receptors and enzymes
- Potential therapeutic effects, particularly in inflammatory and neurodegenerative conditions.
Structural Similarity
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-fluoro-2-(pyrrolidin-3-yl)-3H-isoindolin-1-one | Fluorine at position 5 | Different substitution pattern affecting activity |
| 6-fluoro-2-(pyrrolidin-3-yl)-3H-isoindolin-1-one | Fluorine at position 6 | Variations in receptor binding profiles |
| (S)-7-fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride | Stereoisomer with similar core structure | Potential differences in pharmacodynamics |
Mechanism of Action
The mechanism of action of (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
Below is a comparative analysis of the target compound and its closest structural analogs based on substituent patterns and core modifications.
Table 1: Structural Comparison of 7-Fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one;hydrochloride and Analogs
*Calculated for C₁₂H₁₅FClN·HCl.
Substituent and Functional Group Analysis
In contrast, the 6-fluoro isomer in may exhibit distinct electronic properties due to positional differences, affecting dipole moments and hydrogen-bonding capabilities . Chlorine vs. Fluorine: The 7-chloro substituent in increases lipophilicity compared to fluorine, which could enhance membrane permeability but reduce solubility .
Core Modifications: Isoindol-1-one vs. Pyrrolidine vs. Isoindol-1-one: The pyrrolidine derivative in lacks the fused aromatic system, reducing aromatic interactions but increasing conformational flexibility .
Salt Form and Solubility: The hydrochloride salt form in the target compound and analogs (e.g., ) improves water solubility, critical for oral bioavailability. Neutral compounds like 7-chloro-3-(hydroxyamino)indol-2-one () may require formulation adjustments for therapeutic use .
Hypothetical Physicochemical and Pharmacokinetic Properties
Table 2: Estimated Physicochemical Properties
| Compound Name | logP* | pKa (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~1.2 | ~8.5 (basic N) | >10 (HCl salt) |
| (R)-6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride | ~1.2 | ~8.5 | >10 |
| 3-(3-Ethylphenyl)-3-fluoropyrrolidine hydrochloride | ~2.8 | ~9.0 | ~5 |
| 7-Chloro-3-(hydroxyamino)indol-2-one | ~1.8 | ~8.47 | <1 |
*Predicted using fragment-based methods.
- Lipophilicity (logP) : The pyrrolidine-containing compounds (target, ) show lower logP values compared to the 3-ethylphenyl analog (), suggesting better aqueous compatibility.
- Acid-Base Properties : The basic pyrrolidine nitrogen (pKa ~8.5) in the target compound facilitates protonation in physiological pH, enhancing solubility .
Biological Activity
7-Fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one; hydrochloride (CAS Number: 86277579) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The compound has the molecular formula and a molecular weight of 220.24 g/mol. Its structure includes a pyrrolidine ring and an isoindole moiety, which are critical for its biological activity.
Research indicates that compounds similar to 7-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one exhibit inhibitory effects on various biological targets. For instance, pyrrolidine derivatives have been identified as inhibitors of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The inhibition of PBPs is particularly relevant in the context of multidrug-resistant bacterial strains, making these compounds valuable in the development of new antibiotics .
Antibacterial Activity
A study highlighted the antibacterial potential of pyrrolidine derivatives against Pseudomonas aeruginosa. The compound demonstrated significant inhibition of PBP3, a key target in bacterial resistance mechanisms. The IC50 values for several analogs ranged from 4 µM to >100 µM, indicating varying degrees of potency .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound 1 | 4 ± 6 | PBP3 |
| Compound 2 | 19 ± 1 | PBP3 |
| Compound 3 | 24 ± 20 | PBP3 |
| Compound 4 | >100 | PBP3 |
Neuropharmacological Effects
In addition to antibacterial properties, this compound may also influence neurological pathways. Similar compounds have shown promise in modulating phosphodiesterase (PDE) activity, which is crucial for neurotransmitter signaling in the brain. Inhibition of PDE10A has been linked to improved cognitive functions in animal models .
Case Study 1: Antibacterial Efficacy
In a focused screening campaign involving over 2450 compounds, several pyrrolidine derivatives were identified as effective inhibitors of PBP3. This study underscored the importance of structural modifications in enhancing biological activity and provided insights into optimizing lead compounds for better efficacy against resistant strains .
Case Study 2: Neurological Impact
Research on related pyrrolidine compounds indicated potential benefits in treating neurodegenerative conditions by modulating PDE activity. These findings suggest that 7-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one could be explored for therapeutic applications beyond antibacterial effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one; hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization, fluorination, and hydrochloride salt formation. For example:
- Step 1 : Use propeniminium salts or palladium-catalyzed cross-coupling reactions to introduce the pyrrolidine moiety .
- Step 2 : Fluorination via electrophilic substitution using Selectfluor™ or similar reagents under anhydrous conditions .
- Step 3 : Purification via column chromatography (silica gel, eluent: DCM/MeOH) and recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
- Optimization : Employ Design of Experiments (DOE) to vary temperature, solvent polarity, and catalyst loading. Monitor yields using HPLC .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluoro group at C7, pyrrolidine at C2) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions between the isoindolone core and hydrochloride counterion .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 279.1) and isotopic patterns for chlorine .
- Purity : Use HPLC with a C18 column (UV detection at 254 nm) and impurity profiling against pharmacopeial standards (e.g., USP31 guidelines) .
Q. How should researchers address discrepancies in reported purity data for this compound?
- Methodological Answer :
- Replicate Experiments : Repeat synthesis and analysis under controlled conditions to rule out batch-specific variability .
- Cross-Validation : Compare results across multiple techniques (e.g., HPLC, NMR, elemental analysis) .
- Reference Standards : Use certified reference materials (CRMs) or in-house standards calibrated via titration .
Advanced Research Questions
Q. What strategies are effective for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?
- Methodological Answer :
- In Vitro Assays : Assess solubility (shake-flask method), permeability (Caco-2 cells), and metabolic stability (microsomal incubation) .
- In Vivo Studies : Administer via intravenous/oral routes in rodent models. Collect plasma samples at timed intervals and quantify using LC-MS/MS .
- Data Interpretation : Calculate AUC, Cₘₐₓ, and half-life. Compare with structurally similar compounds (e.g., forodesine hydrochloride) to infer SAR .
Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace fluorine with chlorine, vary pyrrolidine substitution) .
- Biological Screening : Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding). Use IC₅₀ values to rank potency .
- Computational Modeling : Perform molecular docking (MOE software) to predict binding modes and guide rational design .
Q. What experimental approaches resolve contradictions in reported toxicity profiles?
- Methodological Answer :
- Dose-Response Studies : Conduct acute/chronic toxicity tests in multiple species (e.g., zebrafish, rodents) to identify species-specific effects .
- Mechanistic Studies : Use transcriptomics/proteomics to pinpoint pathways affected at toxic doses .
- Meta-Analysis : Systematically review existing data, highlighting variables like solvent choice or administration route that may confound results .
Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., BINAP-Pd complexes) to enhance stereoselectivity during pyrrolidine ring formation .
- Process Analytics : Implement PAT (Process Analytical Technology) to monitor intermediates in real-time (e.g., via FTIR) .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative stress (H₂O₂). Monitor degradation products via LC-MS .
- pH Stability : Incubate in buffers (pH 1–10) and quantify intact compound over time using UV spectrophotometry .
- Light Exposure : Conduct ICH Q1B photostability testing to assess isomerization or decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
